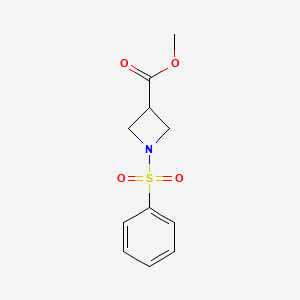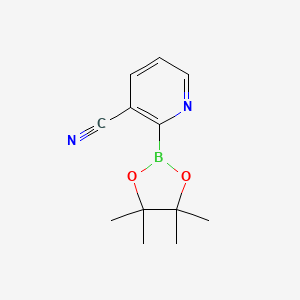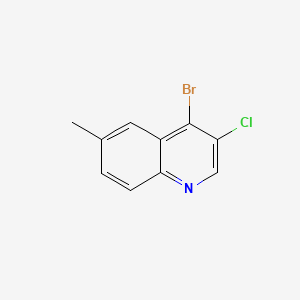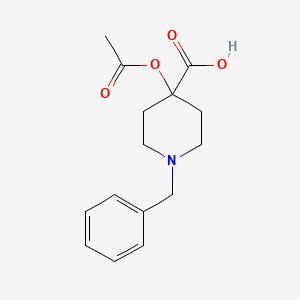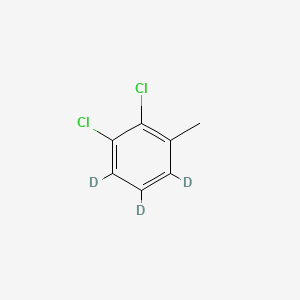
2,3-Dichlorotoluene-4,5,6-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichlorotoluene-4,5,6-d3 is a deuterated derivative of 2,3-dichlorotoluene, where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is often used as a stable isotope-labeled standard in various analytical applications, particularly in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichlorotoluene-4,5,6-d3 typically involves the chlorination of toluene followed by deuteration. The process can be summarized as follows:
Chlorination: Toluene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,3-dichlorotoluene.
Deuteration: The 2,3-dichlorotoluene is then subjected to deuteration using deuterium gas or deuterated reagents under specific conditions to replace the hydrogen atoms in the methyl group with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Catalytic Chlorination: Utilizing a directional chlorination catalyst to ensure selective chlorination at the 2 and 3 positions.
Deuteration: Employing deuterium gas in a controlled environment to achieve high purity and yield of the deuterated product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichlorotoluene-4,5,6-d3 can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other groups such as hydroxyl or amino groups.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia under reflux conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of 2,3-dihydroxytoluene or 2,3-diaminotoluene.
Oxidation: Formation of 2,3-dichlorobenzoic acid or 2,3-dichlorobenzaldehyde.
Reduction: Formation of 2-chlorotoluene or toluene.
Scientific Research Applications
2,3-Dichlorotoluene-4,5,6-d3 is used in various scientific research applications:
Analytical Chemistry: As a stable isotope-labeled standard in mass spectrometry for the quantification of 2,3-dichlorotoluene in complex mixtures.
Environmental Studies: To trace the environmental fate and transport of chlorinated toluenes.
Pharmaceutical Research: In the synthesis of deuterated drugs to study their metabolic pathways and improve their pharmacokinetic properties.
Industrial Applications: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2,3-Dichlorotoluene-4,5,6-d3 involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorotoluene: The non-deuterated version of the compound.
2,6-Dichlorotoluene: Another isomer with chlorine atoms at the 2 and 6 positions.
2,4-Dichlorotoluene: An isomer with chlorine atoms at the 2 and 4 positions.
Uniqueness
2,3-Dichlorotoluene-4,5,6-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful as an isotopic standard in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracing in various studies .
Properties
IUPAC Name |
1,2-dichloro-3,4,5-trideuterio-6-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3/i2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLKCPXYBLCEKC-NRUYWUNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

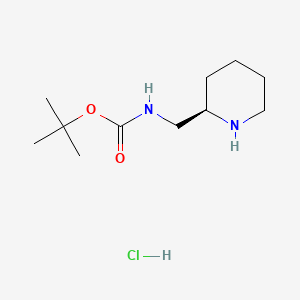
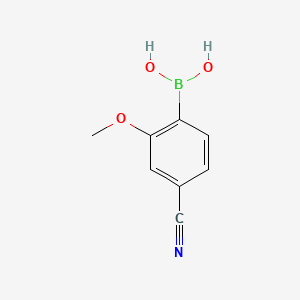

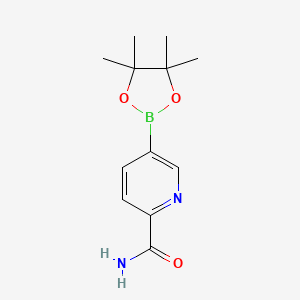

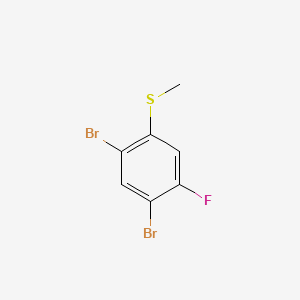
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B572082.png)
![3-N-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine;dihydrochloride](/img/structure/B572083.png)
